molecular formula C22H22N8OS B2707092 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797091-61-2

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2707092
CAS No.: 1797091-61-2
M. Wt: 446.53
InChI Key: KEOQVTHHXXFBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Development of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of modern pharmaceuticals, with over 85% of clinically approved drugs containing at least one heterocyclic moiety. Nitrogen-, sulfur-, and oxygen-containing rings dominate this landscape due to their ability to mimic endogenous biomolecules, engage in hydrogen bonding, and modulate electronic properties. Thiazoles, for instance, are five-membered rings containing nitrogen and sulfur, renowned for their role in natural products like vitamin B1 and synthetic drugs such as abafungin (antifungal) and tiazofurin (antineoplastic). Similarly, triazoles and pyrimidines are critical in kinase inhibitors (e.g., imatinib) and antiviral agents (e.g., zidovudine).

The optimization of heterocycles for drug-like properties—such as solubility, lipophilicity, and metabolic stability—has been a cornerstone of medicinal chemistry. For example, introducing electron-withdrawing groups on thiazole rings enhances their π-π stacking interactions with aromatic residues in enzyme active sites. Meanwhile, triazoles improve pharmacokinetic profiles by resisting oxidative metabolism, a feature leveraged in antifungal agents like fluconazole. These innovations have cemented heterocycles as indispensable tools in addressing drug resistance and multi-target pharmacology.

Evolution of Thiazole-Triazolopyrimidine Hybrid Molecules

The fusion of thiazole and triazolopyrimidine scaffolds represents a paradigm shift in designing multitarget agents. Thiazoles contribute to antimicrobial and anticancer activities by intercalating DNA or inhibiting tubulin polymerization. Triazolopyrimidines, conversely, are privileged structures in kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. Hybridizing these moieties amplifies synergistic effects, as seen in compounds like 9t (Figure 1), a thiophene-linked thiazole-triazolopyrimidine hybrid with submicromolar activity against breast carcinoma xenografts.

Synthetic methodologies such as the Hantzsch thiazole synthesis and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) have enabled precise structural diversification. For instance, phenacyl bromide serves as a key intermediate in constructing thiazole cores, while triazolopyrimidines are often assembled via cyclocondensation of amidines with β-keto esters. These techniques allow modular integration of substituents, fine-tuning interactions with biological targets like carbonic anhydrases and microtubules.

Historical Significance of Piperidine-Carboxamide Derivatives

Piperidine-carboxamide derivatives have emerged as versatile scaffolds in central nervous system (CNS) and anticancer therapeutics. The piperidine ring’s chair conformation enhances membrane permeability, while the carboxamide group participates in hydrogen bonding with residues like Asp-83 in histone deacetylases. Notable examples include ruxolitinib, a JAK1/2 inhibitor featuring a piperidine-carboxamide motif, and crizotinib, an ALK/ROS1 inhibitor.

The incorporation of carboxamides into piperidine derivatives improves solubility and reduces plasma protein binding, as demonstrated by 34 and 35 , bis(alkylcarbamate) derivatives showing complete tumor remission in murine models. These attributes make piperidine-carboxamides ideal for optimizing the pharmacokinetic profiles of hybrid molecules targeting intracellular enzymes.

Research Trajectory and Current Scientific Interest

The convergence of heterocyclic hybridization and polypharmacology has revitalized interest in molecules like N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide. Current research prioritizes:

  • Multi-Target Engagement : Combining thiazole (microtubule disruption), triazolopyrimidine (kinase inhibition), and piperidine-carboxamide (enzyme modulation) enables simultaneous targeting of oncogenic pathways.
  • Resistance Mitigation : Hybrid structures reduce the likelihood of resistance mutations, a critical advantage in treating recalcitrant cancers.
  • Synthetic Accessibility : Advances in metal-catalyzed cross-coupling and flow chemistry facilitate the scalable synthesis of complex hybrids, accelerating structure-activity relationship (SAR) studies.

Ongoing investigations focus on optimizing substituent patterns—such as halogenation of the phenyl-thiazole group or alkylation of the piperidine ring—to enhance binding affinity and selectivity. Collaborative efforts between computational chemists and synthetic biologists are further elucidating the compound’s interaction networks, paving the way for next-generation therapeutics.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8OS/c31-21(24-10-18-12-32-22(28-18)16-5-2-1-3-6-16)17-7-4-8-29(11-17)19-9-20(26-14-25-19)30-15-23-13-27-30/h1-3,5-6,9,12-15,17H,4,7-8,10-11H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQVTHHXXFBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperidine structure, followed by the introduction of the triazole and pyrimidine groups through nucleophilic substitution or coupling reactions. The final step often involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Example Synthetic Pathway

A general synthetic pathway may involve:

  • Step 1 : Synthesis of the thiazole derivative.
  • Step 2 : Formation of the triazole-pyrimidine structure.
  • Step 3 : Final coupling reaction to create the desired piperidine carboxamide .

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Studies have indicated that derivatives similar to this compound demonstrate significant antimicrobial properties. For instance, compounds containing thiazole and triazole moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has highlighted the anticancer potential of thiazole and triazole derivatives. Compounds with similar structures have been tested for their ability to inhibit tumor growth in vitro and in vivo, suggesting that this compound may also possess similar properties .

Antiviral Properties

The presence of the triazole ring is associated with antiviral activity against several viruses, including those responsible for respiratory infections. Investigations into related compounds have shown promising results in inhibiting viral replication .

Case Study 1: Antimicrobial Evaluation

A study conducted on related thiazole and triazole derivatives demonstrated significant antimicrobial activity using the agar well diffusion method. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing that these compounds could be developed into effective antibacterial agents .

Case Study 2: Anticancer Research

In a series of experiments aimed at evaluating anticancer properties, compounds structurally similar to N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide were tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for developing new cancer therapeutics based on this scaffold .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BAnticancerMCF-7 Cells
Compound CAntiviralInfluenza Virus

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents
Step 1CondensationThiazole derivative
Step 2CyclizationTriazole-pyrimidine
Step 3CouplingPiperidine carboxamide

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it with analogous carboxamide derivatives from recent literature and databases. Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₂₃H₂₂N₈OS 482.54 Thiazole, triazole, pyrimidine, piperidine-carboxamide 2-phenylthiazole, 6-triazolylpyrimidine
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyrazole, pyridine-carboxamide Ethyl, methyl, phenyl groups
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide C₁₃H₁₈ClN₃O 267.76 Piperidine, carbohydrazide 2-chlorobenzyl
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide C₁₀H₁₀N₆O₂ 246.23 Triazole, benzohydrazide Nitro-triazole, methyl linker

Key Observations:

Structural Complexity: The target compound’s molecular weight is significantly higher than most analogs due to its dual heterocyclic systems (thiazole and triazole-pyrimidine). This contrasts with simpler carboxamides like 1-(2-chlorobenzyl)piperidine-3-carbohydrazide, which lacks fused heterocycles .

Functional Group Impact :

  • The thiazole ring may confer metabolic stability compared to pyrazole derivatives, as thiazoles are less prone to oxidative degradation.
  • The triazole moiety (vs. nitro-triazole in C₁₀H₁₀N₆O₂) could reduce electrophilic reactivity, improving safety profiles in drug design .

Synthetic Considerations :

  • Synthesis of the target compound likely requires multi-step coupling reactions, analogous to methods described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), such as copper-catalyzed cross-coupling or acid-mediated condensations .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:

  • Piperidine-carboxamides : Derivatives like 1-(2-chlorobenzyl)piperidine-3-carbohydrazide exhibit moderate antimicrobial activity, suggesting the target’s piperidine core may enhance membrane permeability .
  • Triazole-Pyrimidine Systems: Compounds with triazole-pyrimidine motifs (e.g., kinase inhibitors) often show nanomolar binding affinities due to ATP-mimetic interactions. The target’s 6-triazolylpyrimidine group may similarly target kinase active sites .

Biological Activity

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine core substituted with a thiazole and a triazole moiety. Its molecular formula is C21H21N7SC_{21}H_{21}N_7S with a molecular weight of 403.5 g/mol. The presence of multiple heterocycles suggests diverse biological interactions.

PropertyValue
Molecular FormulaC21H21N7S
Molecular Weight403.5 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and triazole rings are known to enhance binding to various enzymes and receptors, which may modulate their activity. This interaction can lead to significant pharmacological effects including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring thiazole moieties have shown promising results against various cancer cell lines. In one study, a related thiazole compound demonstrated an IC50 value of 18.4 mg/kg against specific cancer models, indicating strong cytotoxicity and selectivity .

Another investigation revealed that thiazole-containing compounds could induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are crucial regulators of cell survival . The structural modifications in the thiazole ring influence the potency and selectivity against different cancer types.

Antimicrobial Activity

The triazole component in the compound has been linked to significant antimicrobial properties. Research indicates that triazoles can inhibit fungal growth by targeting the enzyme lanosterol demethylase in the ergosterol biosynthetic pathway . The incorporation of both thiazole and triazole moieties in this compound may enhance its spectrum of activity against various pathogens.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds provide insights into optimizing biological activity:

  • Thiazole Moiety : The presence of electron-donating groups such as methyl or methoxy on the phenyl ring enhances anticancer activity.
  • Triazole Integration : Modifications at the 6-position of the triazole ring can significantly affect binding affinity and selectivity towards target proteins.
  • Piperidine Core : Variations in substituents on the piperidine nitrogen can modulate pharmacokinetic properties such as solubility and permeability.

Case Studies

Several case studies have documented the efficacy of thiazole and triazole derivatives:

  • Study on Thiazole Derivatives : A series of synthesized thiazoles showed varying degrees of cytotoxicity against A549 lung adenocarcinoma cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Triazole Compounds Against HIV : The triazole scaffold has been optimized for antiviral activity against HIV strains, demonstrating low cytotoxicity while maintaining potent inhibitory effects .

Q & A

Q. Critical parameters affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions .
  • Catalyst loading : Copper(I) bromide (5-10 mol%) improves triazole substitution efficiency .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials .

Q. Table 1. Synthesis Optimization Parameters

StepReagents/ConditionsYield RangeReference
Triazole substitutionCuBr, Cs₂CO₃, DMSO, 35°C, 48 hr17–24%
Amide couplingHATU, DIPEA, DMF, RT, 12 hr39–99%

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Key signatures include:
    • Thiazole protons at δ 7.8–8.2 ppm (C4-H) and pyrimidine protons at δ 8.5–9.0 ppm (C6-H) .
    • Piperidine carbons (C3-carboxamide) at ~170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in spectral data during analog synthesis?

Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Rotamers : Use variable-temperature NMR to identify conformational isomers .
  • Impurity interference : Cross-validate with HRMS and 2D NMR (e.g., COSY, HSQC) to assign connectivity .
  • X-ray crystallography : For ambiguous stereochemistry, single-crystal analysis provides definitive structural confirmation .

Advanced: What strategies optimize solubility for bioactivity assays?

Answer:
The compound’s poor aqueous solubility (logP ~3.5) can be addressed via:

  • Co-solvents : Use DMSO (≤5% v/v) in cell-based assays .
  • Salt formation : Synthesize hydrochloride salts by treating the free base with HCl in methanol .
  • Structural modification : Introduce polar groups (e.g., -OH, -NH₂) on the piperidine ring, though this may alter target binding .

Advanced: How to design a robust bioactivity assay for this compound?

Answer:

  • Target selection : Prioritize kinases or microbial enzymes due to the triazole-thiazole scaffold’s known inhibitory activity .
  • Dose-response curves : Use 10-point dilutions (1 nM–100 μM) in triplicate to calculate IC50 .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO) .

Q. Table 2. Example Bioactivity Data

TargetAssay TypeIC50 (nM)Reference
Bacterial DNA gyraseATPase inhibition120 ± 15
Fungal CYP51Microsomal assay450 ± 30

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxidation of thiazole : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during reflux .
  • Incomplete triazole substitution : Increase reaction time (72 hr) or catalyst loading (15 mol% CuBr) .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Modify substituents : Vary the phenyl group on the thiazole or the triazole’s position on pyrimidine .
  • SAR analysis : Correlate changes in logP, hydrogen-bond donors, and steric bulk with bioactivity using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.